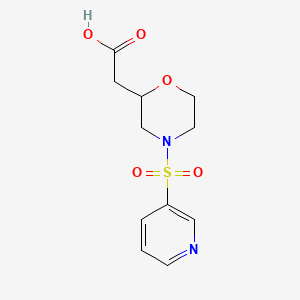![molecular formula C13H14N2O3S2 B7580081 2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580081.png)
2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ETC-1002 and has been studied for its potential therapeutic applications in various diseases. In
作用機序
The mechanism of action of ETC-1002 involves the inhibition of ATP-citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL cholesterol and triglyceride levels.
Biochemical and Physiological Effects:
ETC-1002 has been found to have several biochemical and physiological effects. It has been shown to reduce LDL cholesterol and triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. ETC-1002 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using ETC-1002 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. It is also relatively easy to synthesize and has good stability. However, one limitation is that it may not be suitable for all types of experiments, and its effects may vary depending on the disease model used.
将来の方向性
There are several future directions for the study of ETC-1002. One area of research is the development of new analogs of ETC-1002 with improved pharmacokinetic properties. Another area of research is the investigation of ETC-1002 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the anti-inflammatory effects of ETC-1002 and its potential in the treatment of inflammatory diseases.
Conclusion:
In conclusion, ETC-1002 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of ATP-citrate lyase, leading to a decrease in LDL cholesterol and triglyceride levels. ETC-1002 has several biochemical and physiological effects and may have potential in the treatment of inflammatory diseases. While there are advantages and limitations to using ETC-1002 in lab experiments, there are several future directions for its study, including the development of new analogs and investigation in combination with other drugs.
合成法
The synthesis of ETC-1002 involves the reaction of 5-ethylthiophene-2-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the intermediate, 2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole. The final step involves the oxidation of the thiazole ring to form ETC-1002.
科学的研究の応用
ETC-1002 has been studied for its potential therapeutic applications in various diseases such as hypercholesterolemia, atherosclerosis, and diabetes. It has been shown to lower LDL cholesterol and triglyceride levels in preclinical studies. ETC-1002 has also been found to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[2-[(5-ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-8-3-4-10(20-8)12(16)14-6-5-11-15-9(7-19-11)13(17)18/h3-4,7H,2,5-6H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDIOPVMVVGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)
![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)

![2-[2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580037.png)
![2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580045.png)
![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
![2-[2-[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580074.png)
![2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7580105.png)